molecular formula C14H16O4 B14332281 Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- CAS No. 104199-21-5

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)-

Cat. No.: B14332281
CAS No.: 104199-21-5
M. Wt: 248.27 g/mol
InChI Key: FQTQCERPJYOFAF-UHFFFAOYSA-N
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Description

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the naphthopyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho(1,8-bc)pyran derivatives, including this compound, can be achieved through various methods. One efficient approach involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is known for its straightforward and efficient process, allowing for the formation of naphtho(1,8-bc)pyran derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of rhodium catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings. Additionally, the scalability of the process and the availability of raw materials are important factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-bc)pyran-2,7-dione derivatives can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphtho(1,8-bc)pyran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

Naphtho(1,8-bc)pyran-2,7-dione derivatives have a wide range of scientific research applications, including:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.

    Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.

    Industry: These compounds are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is unique due to its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties

Properties

CAS No.

104199-21-5

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

12-methoxy-13-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione

InChI

InChI=1S/C14H16O4/c1-14-8-4-3-5-9(14)10(15)7-11(17-2)13(14)18-12(16)6-8/h3-4,7-9,13H,5-6H2,1-2H3

InChI Key

FQTQCERPJYOFAF-UHFFFAOYSA-N

Canonical SMILES

CC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC

Origin of Product

United States

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